molecular formula C18H17N3O3S B2773459 methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034344-35-7

methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No. B2773459
CAS RN: 2034344-35-7
M. Wt: 355.41
InChI Key: INTOFOFVZFACBD-UHFFFAOYSA-N
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Description

Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Scientific Research Applications

1. Supramolecular Structures and Hydrogen Bonding

  • Methyl 4-pyrazolylbenzoates have been studied for their ability to form hydrogen-bonded supramolecular structures. These compounds are linked by N-H...O hydrogen bonds into chains, sheets, and three-dimensional framework structures (Portilla et al., 2007).

2. Heterocyclic Synthesis

  • Methyl 4-pyrazolylbenzoates have been utilized in the synthesis of various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives. This demonstrates their versatility in organic synthesis (Mohareb et al., 2004).

3. Electrochemical and Electrochromic Properties

  • Certain pyrazolylbenzoate derivatives have been investigated for their electrochemical and electrochromic properties. These studies focus on how the introduction of different acceptor groups affects their behavior, which is crucial for applications in electronic devices (Hu et al., 2013).

4. Antitumor Agents

  • Some bis-pyrazolyl-thiazoles incorporating thiophene moieties, structurally related to methyl 4-pyrazolylbenzoates, have been synthesized and evaluated for their anti-tumor activities. This highlights the potential use of these compounds in cancer therapy (Gomha et al., 2016).

properties

IUPAC Name

methyl 4-[(2-pyrazol-1-yl-2-thiophen-2-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-18(23)14-7-5-13(6-8-14)17(22)19-12-15(16-4-2-11-25-16)21-10-3-9-20-21/h2-11,15H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTOFOFVZFACBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

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